molecular formula C14H16BrNO B13204601 4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one

4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13204601
M. Wt: 294.19 g/mol
InChI Key: UKBNJJDZBLFEGX-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-azaspiro[44]nonan-1-one is a chemical compound with the molecular formula C13H15BrN2O It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of 2-bromobenzylamine with cyclohexanone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Sodium Iodide: Used for halogen exchange reactions.

    Potassium Permanganate: Employed in oxidation reactions.

    Lithium Aluminum Hydride: Utilized in reduction reactions.

Major Products Formed

    Substitution Products: Formation of iodinated or fluorinated derivatives.

    Oxidation Products: Formation of oxo derivatives.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, leading to modulation of their activity. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness

4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the presence of a bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

4-(2-bromophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16BrNO/c15-12-6-2-1-5-10(12)11-9-16-13(17)14(11)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9H2,(H,16,17)

InChI Key

UKBNJJDZBLFEGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3Br

Origin of Product

United States

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